Cas no 1216020-22-2 (Imidazo[1,2-a]pyridin-6-amine, 8-bromo-3-methyl-)
Imidazo[1,2-a]pyridin-6-amine, 8-bromo-3-methyl- Chemical and Physical Properties
Names and Identifiers
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- Imidazo[1,2-a]pyridin-6-amine, 8-bromo-3-methyl-
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- Inchi: 1S/C8H8BrN3/c1-5-3-11-8-7(9)2-6(10)4-12(5)8/h2-4H,10H2,1H3
- InChI Key: CWNSBHGNVWMRBP-UHFFFAOYSA-N
- SMILES: C12=NC=C(C)N1C=C(N)C=C2Br
Imidazo[1,2-a]pyridin-6-amine, 8-bromo-3-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1565082-1g |
8-Bromo-3-methylimidazo[1,2-a]pyridin-6-amine |
1216020-22-2 | 98% | 1g |
¥17820.00 | 2024-08-09 |
Imidazo[1,2-a]pyridin-6-amine, 8-bromo-3-methyl- Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on Imidazo[1,2-a]pyridin-6-amine, 8-bromo-3-methyl-
8-Bromo-3-methylimidazo[1,2-a]pyridin-6-amine (CAS No. 1216020-22-2): An Overview of Its Synthesis, Properties, and Applications in Medicinal Chemistry
8-Bromo-3-methylimidazo[1,2-a]pyridin-6-amine (CAS No. 1216020-22-2) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of imidazopyridines, which are known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
The synthesis of 8-bromo-3-methylimidazo[1,2-a]pyridin-6-amine typically involves a multi-step process that begins with the formation of the imidazopyridine core. One common approach is to start with 3-methylpyridine and undergo a series of reactions, including bromination and cyclization, to form the desired product. Recent advancements in synthetic methods have focused on improving the yield and selectivity of these reactions, making the compound more accessible for further research and development.
In terms of its physical and chemical properties, 8-bromo-3-methylimidazo[1,2-a]pyridin-6-amine is a solid at room temperature with a molecular weight of 245.15 g/mol. It is moderately soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various biological assays. The presence of the bromine atom and the methyl group on the imidazopyridine ring imparts specific electronic and steric effects that influence its reactivity and biological activity.
The biological activity of 8-bromo-3-methylimidazo[1,2-a]pyridin-6-amine has been extensively studied in recent years. One of its most notable applications is as a potential lead compound for the development of anticancer drugs. Research has shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways that are dysregulated in cancer cells, such as the PI3K/AKT/mTOR pathway.
In addition to its anticancer properties, 8-bromo-3-methylimidazo[1,2-a]pyridin-6-amine has also been investigated for its anti-inflammatory effects. Studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The potential therapeutic applications of 8-bromo-3-methylimidazo[1,2-a]pyridin-6-amine have led to increased interest in its structure-activity relationship (SAR) studies. Researchers are actively exploring how modifications to the imidazopyridine core can enhance its biological activity while minimizing side effects. For example, substituting different functional groups at various positions on the ring can alter the compound's binding affinity to target proteins and improve its pharmacokinetic properties.
Clinical trials involving compounds derived from 8-bromo-3-methylimidazo[1,2-a]pyridin-6-amine are currently underway to evaluate their safety and efficacy in human subjects. Preliminary results have been promising, with several compounds showing favorable pharmacological profiles and minimal toxicity. These findings underscore the importance of continued research into this class of compounds as potential therapeutic agents.
In conclusion, 8-bromo-3-methylimidazo[1,2-a]pyridin-6-amine (CAS No. 1216020-22-2) represents a valuable scaffold for drug discovery in medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive candidate for further development into novel therapeutic agents for cancer and inflammatory diseases. As research in this area continues to advance, it is likely that new insights into the mechanisms of action and potential applications of this compound will emerge.
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